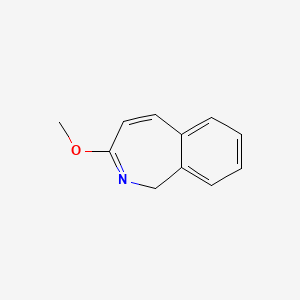

3-Methoxy-1H-2-benzazepine

Description

Structure

3D Structure

Properties

CAS No. |

58399-90-9 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-methoxy-1H-2-benzazepine |

InChI |

InChI=1S/C11H11NO/c1-13-11-7-6-9-4-2-3-5-10(9)8-12-11/h2-7H,8H2,1H3 |

InChI Key |

BXSVBPSQEWFYPG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NCC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for the 2 Benzazepine Scaffold

Classical and Established Synthetic Routes

Traditional methods for the synthesis of the 2-benzazepine core have relied on a range of established chemical transformations. These routes often involve multi-step sequences that manipulate acyclic or smaller ring precursors to build the desired seven-membered ring.

Oxidative Olefin Bond Cleavage Followed by Reductive Amination Strategies

One classical approach to the synthesis of benzazepine derivatives involves the oxidative cleavage of an olefinic bond within a suitable precursor, followed by a reductive amination to form the heterocyclic ring. This strategy is effective for constructing bridged benzazepine systems. For instance, the synthesis of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine has been achieved from benzonorbornadiene. researchgate.net This process typically involves two key steps:

Oxidative Cleavage : The olefinic double bond is cleaved to form a dialdehyde (B1249045). Common reagents for this transformation include ozone (ozonolysis) or a sequence of dihydroxylation followed by periodate (B1199274) cleavage (e.g., OsO₄/NaIO₄). researchgate.net

Reductive Amination : The resulting dialdehyde is then reacted with an amine source, such as benzylamine, followed by reduction to furnish the bicyclic benzazepine core. researchgate.net A tandem ozonolysis-reductive amination procedure has also been developed, allowing for a one-pot conversion of the olefin to the final product. researchgate.net

While not explicitly reported for 3-Methoxy-1H-2-benzazepine, this methodology could be conceptually applied to a methoxy-substituted benzonorbornadiene precursor to yield the corresponding methoxy-substituted bridged benzazepine.

Building Block Assembly via C-C and C-N Bond Formation (e.g., Heck and Stetter Reactions)

The construction of the 2-benzazepine scaffold can also be achieved through the assembly of smaller building blocks via powerful carbon-carbon and carbon-nitrogen bond-forming reactions.

The Heck reaction , a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a versatile tool for the synthesis of complex molecules. wikipedia.orgnih.govorganic-chemistry.orgmdpi.com Intramolecular Heck reactions are particularly useful for the construction of cyclic systems, including benzazepines. chim.it This approach would typically involve a precursor containing both an aryl halide and a tethered alkene moiety, which upon cyclization under palladium catalysis, would form the seven-membered ring.

The Stetter reaction is a 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile such as cyanide or a thiazolium salt. organic-chemistry.orgirapa.orgirapa.org This reaction allows for the formation of 1,4-dicarbonyl compounds, which can serve as versatile intermediates for the synthesis of various heterocycles. An intramolecular Stetter reaction could be envisioned for the synthesis of a 2-benzazepine derivative, where the aldehyde and the Michael acceptor are present in the same molecule, leading to the formation of the cyclic ketone.

| Reaction | Catalyst/Reagent | Key Transformation | Ref. |

| Heck Reaction | Palladium catalyst, Base | C-C bond formation | wikipedia.orgnih.govorganic-chemistry.orgmdpi.com |

| Stetter Reaction | Cyanide or Thiazolium salt | 1,4-dicarbonyl synthesis | organic-chemistry.orgirapa.orgirapa.org |

Intramolecular Cyclization Approaches (e.g., Amide Formation, Aminolysis of Esters)

Intramolecular cyclization is a direct and efficient strategy for the formation of the 2-benzazepine ring. This can be achieved through various bond-forming reactions, with amide formation being a prominent example. The formation of an amide bond between a carboxylic acid and an amine within the same molecule can lead to the desired cyclic lactam. rsc.orgnih.govyoutube.com

A related approach is the intramolecular aminolysis of esters , where an amine nucleophile attacks an ester group within the same molecule to form a cyclic amide. The efficiency of such cyclizations can be influenced by the nature of the leaving group on the ester and the reaction conditions.

These methods would typically start with a precursor containing an appropriately positioned amine and a carboxylic acid or ester functionality on a side chain attached to a benzene (B151609) ring. For the synthesis of a 3-methoxy substituted derivative, the starting material would be a substituted benzene derivative.

Ring Expansion Strategies (e.g., Schmidt and Beckmann Rearrangements)

Ring expansion reactions provide a powerful means to access seven-membered rings from more readily available six-membered precursors. The Schmidt and Beckmann rearrangements are classical examples of such transformations that have been applied to the synthesis of lactams, the core structure of many benzazepine derivatives.

The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid to yield an amide. organic-chemistry.orgnih.govwikipedia.orglibretexts.org When applied to a cyclic ketone such as a tetralone, this reaction can lead to the formation of a benzazepinone.

The Beckmann rearrangement is the acid-catalyzed rearrangement of an oxime to an amide. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgnih.gov Similar to the Schmidt reaction, the Beckmann rearrangement of an oxime derived from a tetralone can provide a direct route to the corresponding benzazepinone. The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime.

| Rearrangement | Starting Material | Product | Ref. |

| Schmidt Reaction | Ketone | Amide | organic-chemistry.orgnih.govwikipedia.orglibretexts.org |

| Beckmann Rearrangement | Oxime | Amide | masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgnih.gov |

Advanced and Modern Synthetic Approaches

In addition to classical methods, a number of modern synthetic strategies have been developed for the construction of the 2-benzazepine scaffold, often offering improved efficiency, selectivity, and functional group tolerance.

Metal-Catalyzed Cyclization and Cross-Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the 2-benzazepine ring is no exception. Palladium-catalyzed reactions, in particular, have been widely employed.

Palladium-catalyzed cyclization reactions, such as the intramolecular Heck reaction mentioned earlier, provide a powerful tool for the formation of the seven-membered ring. chim.itnih.gov Additionally, other palladium-catalyzed cross-coupling reactions can be utilized to assemble the benzazepine core from simpler precursors.

A notable modern approach involves a metal-free oxidative C-H bond functionalization-ring expansion tandem reaction . researchgate.net This methodology allows for the synthesis of 3-benzazepines from readily available tetrahydroisoquinolines through a single synthetic operation, representing a highly efficient and atom-economical route. researchgate.net

Furthermore, a divergent synthesis of benzazepines has been developed via a dearomative rearrangement of o-nitrophenyl alkynes. nih.gov This catalyst-free method provides access to a range of biologically important benzazepine structures. nih.gov Iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates has also been shown to be a highly efficient method for preparing chiral tetrahydro-3-benzazepine motifs. nih.gov

These advanced methodologies offer significant advantages over classical routes and are likely to be applicable to the synthesis of a wide range of substituted 2-benzazepines, including this compound, by using appropriately functionalized starting materials.

Annulation Strategies for Fused 2-Benzazepines (e.g., [4+3] Annulation)

Annulation strategies, particularly [4+3] cycloadditions, provide a powerful method for constructing seven-membered rings, including fused 2-benzazepine systems. A rhodium-catalyzed temperature-dependent stereodivergent [4+3] annulation has been developed for the synthesis of novel seven-membered ferrocenylazepines. researchgate.net This reaction of substituted ferrocene-p-tosylamides with allenes yields different diastereomers depending on the reaction temperature. researchgate.net

Another example is a Cs2CO3-mediated formal [4+3] cycloaddition involving benzofuran-derived azadienes and α-bromohydroxamates to afford benzofuran-fused 1,4-diazepinones, which are bioisosteres of 1,4-benzodiazepines. rsc.org While not directly forming a 2-benzazepine, this methodology highlights the utility of [4+3] annulation in constructing fused seven-membered nitrogen-containing heterocycles.

Stereocontrolled Synthesis via Grignard Reagent Addition to Bridged Systems

An efficient and highly diastereoselective synthesis of 2-substituted benzo[b]azepin-5-ols has been achieved through the stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines. rsc.orgnih.govresearchgate.net This method proceeds with versatile starting skeletons under mild reaction conditions and with simple operation. rsc.org The reaction exhibits broad substrate scope, with both aliphatic and aromatic Grignard reagents reacting smoothly to generate aminoalcohols in good yields and with excellent selectivity. rsc.org The resulting 2-substituted benzo[b]azepin-5-ols can be further oxidized to the corresponding 2-substituted benzazepinones in excellent yields. rsc.org

| Grignard Reagent | Solvent | Yield of 2a | Diastereomeric Ratio (dr) | Ref |

| Phenylmagnesium bromide | Diethyl ether | 92% | 24:76 | researchgate.net |

Modified Pictet–Spengler Cyclizations for 2-Benzazepine Ring Systems

The Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines, has been modified to construct seven-membered ring systems like benzothiazepines and benzoxazepines. clockss.orgclockss.org This modified approach involves the acid-catalyzed cyclization of an in situ formed N-formyliminium ion, which is more electrophilic than the corresponding imine. clockss.orgclockss.org This allows the reaction to proceed under mild acidic conditions, even with substrates that have electron-deficient aromatic rings or are sterically hindered. clockss.orgclockss.org

This one-pot procedure has been successfully applied to the synthesis of 5-substituted-2,3,4,5-tetrahydrobenzo[f] acs.orgrsc.orgthiazepines and 5-substituted-2,3,4,5-tetrahydrobenzo[f] acs.orgrsc.orgoxazepines. clockss.orgclockss.org The selection of the acid catalyst is critical and depends on the structure of the substrate. clockss.org An efficient method for the synthesis of the imidazopyrazine ring using a modified Pictet-Spengler strategy has also been reported, demonstrating the versatility of this reaction in creating diverse heterocyclic skeletons. nih.gov

Azide (B81097) Rearrangement for Benzazepine Derivatives

A modern and effective method for the synthesis of benzazepine analogues involves the rearrangement of ortho-arylmethylbenzyl azide derivatives. This strategy utilizes an azide as the nitrogen source for the heterocyclic ring. The reaction is typically induced by a strong acid, such as trifluoromethanesulfonic acid (TfOH), which facilitates the generation of an iminium ion intermediate via azide rearrangement, leading to the formation of the benzazepine scaffold. This method has been successfully employed to synthesize a variety of benzazepine compounds in moderate to excellent yields.

| Starting Material | Key Reagents | Reaction | Outcome |

| ortho-arylmethylbenzyl azide | Trifluoromethanesulfonic acid (TfOH), Toluene | Azide Rearrangement | Benzazepine derivatives |

Derivatization and Functionalization Strategies of the 2-Benzazepine Core

Once the 2-benzazepine nucleus is formed, its chemical diversity can be expanded through various functionalization strategies. These modifications can be broadly categorized into reactions on the aromatic ring and substitutions on the heterocyclic portion of the molecule.

Aromatic Ring Functionalization (e.g., Electrophilic Substitution)

The benzene ring of the 2-benzazepine scaffold is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The position of substitution is dictated by the electronic properties of the existing substituents on the ring.

Friedel-Crafts Acylation: A notable example of electrophilic aromatic substitution on the 2-benzazepine core is the Friedel-Crafts acylation. Studies have shown that NH-protected 2,3,4,5-tetrahydro-1H-2-benzazepine undergoes highly regioselective acylation. For instance, acylation can occur predominantly at the C-8 position with greater than 95% regioselectivity rsc.org. This high degree of control is crucial for the synthesis of specific, functionally distinct derivatives.

Nitration: While direct nitration on this compound is not extensively detailed in the provided search context, the principles of electrophilic aromatic substitution on related benzodiazepinone systems have been studied. In these cases, direct nitration of the aromatic ring can lead to the formation of nitro-substituted derivatives researchgate.net. The regioselectivity of such reactions is influenced by the directing effects of the substituents already present on the aromatic ring. For a methoxy-substituted benzazepine, the methoxy (B1213986) group would be expected to direct incoming electrophiles to the ortho and para positions.

| Reaction Type | Substrate | Key Reagents | Position of Substitution |

| Friedel-Crafts Acylation | NH-protected 2,3,4,5-tetrahydro-1H-2-benzazepine | Acylating agent, Lewis acid | C-8 (>95% regioselectivity) rsc.org |

| Nitration | 7-bromo-5-acyl-tetrahydrobenzodiazepinones | Concentrated sulfuric and nitric acids | Positions 8 and 9 researchgate.net |

Solid-Phase and Solution-Phase Functionalization (e.g., Acylation, Sulfonation, Alkylation)

Both solid-phase and solution-phase techniques have been developed to functionalize the 2-benzazepine core, enabling the creation of libraries of compounds for screening purposes. These methods often target the nitrogen atom of the azepine ring but can also be applied to other positions.

Acylation, Sulfonation, and Alkylation: A versatile solid-phase strategy has been developed for the synthesis of di- and trisubstituted benzazepine derivatives. In this approach, a benzazepine scaffold is immobilized on a resin and then subjected to various functionalization reactions. These include acylation with carboxylic acids, sulfonation with sulfonyl chlorides, and N-alkylation nih.govnih.gov. These reactions allow for the introduction of a wide range of substituents, thereby increasing the molecular diversity of the synthesized compounds.

| Functionalization | Methodology | Reagents | Site of Functionalization |

| Acylation | Solid-Phase/Solution-Phase | Carboxylic acids, Acid chlorides | Nitrogen atom, Aromatic amino groups nih.govnih.gov |

| Sulfonation | Solid-Phase/Solution-Phase | Sulfonyl chlorides | Nitrogen atom nih.gov |

| Alkylation | Solution-Phase | Alkyl halides | Nitrogen atom nih.gov |

Cross-Coupling for Diverse Substituent Introduction (e.g., Suzuki, Buchwald-Hartwig)

Modern cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to the functionalization of the 2-benzazepine scaffold.

Suzuki and Buchwald-Hartwig Reactions: The Suzuki-Miyaura coupling, which forms C-C bonds between an organoboron compound and a halide, and the Buchwald-Hartwig amination, which forms C-N bonds, are particularly useful. These reactions have been successfully employed in the solid-phase synthesis of benzazepine derivatives. For example, a resin-bound bromo-substituted benzazepine can be reacted with various aryl boronic acids in a Suzuki coupling to introduce new aryl groups. Similarly, the Buchwald-Hartwig reaction can be used to introduce new amine substituents. These methods provide a powerful means to generate a diverse library of benzazepine compounds.

| Reaction | Substrate | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki Coupling | Bromo-substituted benzazepine | Aryl boronic acids | Palladium catalyst | Carbon-Carbon |

| Buchwald-Hartwig Amination | Halo-substituted benzazepine | Amines | Palladium catalyst with phosphine (B1218219) ligands | Carbon-Nitrogen wikipedia.orgorganic-chemistry.orglibretexts.orgjk-sci.com |

Chemical Transformations and Reactivity of 2 Benzazepine Systems

Functional Group Interconversions and Derivatization

The derivatization of the 2-benzazepine skeleton is crucial for modulating its biological activity. A range of synthetic strategies allows for the introduction and modification of functional groups on the heterocyclic ring and the appended benzene (B151609) ring.

One common approach involves the intramolecular Friedel-Crafts reaction of substituted cinnamylamides, which provides a rapid route to a variety of 2-benzazepine derivatives. nih.govacs.org This method allows for the introduction of substituents on the aromatic ring, which can then be subjected to further functional group interconversions.

Nickel-catalyzed reactions have emerged as powerful tools for the divergent synthesis of 2-benzazepine frameworks. nih.gov By selecting appropriate ligands, the reaction of acryloyl o-bromobenzamides with activated alkenes can be directed towards different cyclization pathways. For instance, a bidentate ligand can facilitate a nucleophilic addition followed by a 1,4-acyl transfer to yield 2-benzazepin-5-ones. nih.govresearchgate.net In contrast, a tridentate ligand promotes a 7-endo cyclization to produce 2-benzazepin-3-ones. nih.gov These transformations highlight the tunability of the system to generate diverse derivatives from common precursors.

Further derivatization can be achieved on the core structure. For example, the nitrogen atom of the azepine ring can be functionalized with various substituents, and groups on the benzene ring can be modified through standard aromatic substitution reactions. nih.gov

| Ligand Type | Reaction Pathway | Resulting 2-Benzazepine Derivative | Reference |

|---|---|---|---|

| Bidentate | Nucleophilic addition, 1,4-acyl transfer, cross-coupling | 2-Benzazepin-5-ones | nih.govresearchgate.net |

| Tridentate | 7-endo cyclization/cross-coupling | 2-Benzazepin-3-ones | nih.gov |

Ring Transformations and Skeletal Rearrangements

The 2-benzazepine skeleton can undergo significant structural changes through ring transformations and skeletal rearrangements, leading to diverse and complex molecular frameworks. These reactions are often triggered by thermal or catalytic conditions and can result in either expansion or contraction of the heterocyclic ring or dearomatization of the benzene ring.

A notable example is the catalyst-free dearomative rearrangement of o-nitrophenyl alkynes, which provides a divergent route to both benzazepines and bridged polycycloalkanones. nih.govnih.gov This reaction is proposed to proceed through a sequence involving an intramolecular oxygen transfer to form a nitrone, followed by a (3 + 2) cycloaddition and a subsequent (homo-)hetero-Claisen rearrangement. nih.govnih.gov Depending on the substrate and reaction conditions, the rearrangement can be steered towards different structural outcomes.

Ring expansion strategies are also employed in the synthesis of benzazepines. The Dowd–Beckwith reaction, which involves the ring expansion of a cyclic ketone via an alkoxy radical, is a powerful method for constructing the seven-membered azepine ring from smaller ring precursors. researchgate.net Another approach involves the metal-free oxidative C-H bond functionalization and ring expansion of readily available tetrahydroisoquinolines using diazomethanes, which offers a direct route to the 3-benzazepine core. researchgate.net

Conversely, ring contraction of benzazepine derivatives has also been observed. For instance, attempted free-radical bromination of a 2,4-diphenyl-3H-1-benzazepine with N-bromosuccinimide (NBS) resulted in an unexpected ring contraction to form a 2,4-diphenylquinoline (B373748) in high yield. researchgate.net Similarly, a rearrangement of an alkyl 1H-1-benzazepine-2-carboxylate to a substituted isoquinoline (B145761) has been reported. researchgate.net These transformations underscore the chemical lability of the seven-membered ring under certain reaction conditions.

| Starting Material Type | Reaction Type | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| o-Nitrophenyl alkyne | Dearomative researchgate.netresearchgate.net-rearrangement | Benzazepines / Bridged Polycycloalkanones | Tandem oxygen transfer, cycloaddition, and Claisen rearrangement | nih.govnih.gov |

| Tetrahydroisoquinolines | Oxidative Ring Expansion | 3-Benzazepines | C-H functionalization and reaction with diazomethane | researchgate.net |

| 1-Benzazepines | Ring Contraction | Quinolines / Isoquinolines | Reaction with NBS or spontaneous rearrangement | researchgate.net |

Stereoselective Transformations

The development of stereoselective methods for the synthesis and modification of 2-benzazepines is of paramount importance, as the stereochemistry often dictates the biological activity of these compounds. Both diastereoselective and enantioselective transformations have been successfully applied to the 2-benzazepine core.

Palladium-catalyzed cycloadditions have been developed for the assembly of tetrahydro-2-benzazepines. acs.org A formal (5 + 2) annulation process between ortho-methyl benzylamides and allenes, involving the activation of a C(sp³)–H bond, provides a direct entry to the tetrahydro-2-benzazepine skeleton. acs.org The use of specific N-acetylated amino acid ligands in combination with Pd(II) precursors can influence the stereochemical outcome of these reactions. acs.org

Asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines has been achieved with high diastereoselectivity using chiral auxiliaries. nih.gov For example, the reaction of a tricyclic oxazolidine (B1195125) precursor with nucleophiles like Me₃SiCN in the presence of TiCl₄ proceeds with high diastereoselectivity to furnish chiral 3-substituted tetrahydro-2-benzazepines. nih.gov

Furthermore, iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates represents a highly efficient method for preparing chiral tetrahydro-3-benzazepines with excellent enantioselectivity (up to 99% ee). nih.govacs.org This approach is scalable and has been applied to the synthesis of pharmacologically active molecules like fenoldopam. nih.gov While this example pertains to the 3-benzazepine isomer, the principles of asymmetric metal-catalyzed hydrogenation are broadly applicable and suggest potential for similar transformations on 2-benzazepine precursors.

| Methodology | Target Scaffold | Key Features | Stereochemical Control | Reference |

|---|---|---|---|---|

| Pd-Catalyzed (5 + 2) Annulation | Tetrahydro-2-benzazepines | Activation of benzylic C(sp³)–H bonds | Ligand-influenced | acs.org |

| Chiral Auxiliary Approach | 3-Substituted Tetrahydro-2-benzazepines | Reaction of chiral tricyclic oxazolidine with nucleophiles | High diastereoselectivity | nih.gov |

| Ir-Catalyzed Asymmetric Hydrogenation | Chiral Tetrahydro-3-benzazepines | Hydrogenation of cyclic ene-carbamates | Excellent enantioselectivity (91–99% ee) | nih.govacs.org |

Structure Activity Relationship Sar Studies of 3 Methoxy 1h 2 Benzazepine Derivatives

Influence of Substituents on Biological Activity

The biological activity of 3-Methoxy-1H-2-benzazepine derivatives is highly sensitive to the nature and position of various substituents on the benzazepine core. These modifications can significantly alter the compound's interaction with target receptors through a combination of electronic, lipophilic, and steric effects.

Electronic, Lipophilic, and Steric Effects

The interplay of electronic properties, lipophilicity, and the three-dimensional size of substituents is fundamental to the biological activity of benzazepine derivatives.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can profoundly impact a molecule's binding affinity. For instance, in related heterocyclic compounds, electron-donating groups like methoxy (B1213986) (-OCH3) have been shown to increase affinity for specific targets. In a series of benzamide-isoquinoline derivatives, an electron-donating methoxy group favored affinity for the σ2 receptor, while an electron-withdrawing nitro group decreased it nih.gov. This suggests that modulating the electron density of the aromatic ring in this compound derivatives could similarly tune receptor selectivity and affinity. Theoretical calculations on 3-benzazepine derivatives have also been used to correlate electronic properties, such as dipole moments and heat of formation, with cytotoxic activity researchgate.net.

Lipophilic Effects: Lipophilicity, often quantified as the octanol-water partition coefficient (logP), plays a crucial role in a drug's ability to cross biological membranes and reach its target. SAR studies often consider lipophilic parameters to optimize the pharmacokinetic properties of a compound series ubaya.ac.id. While specific data for this compound is scarce, general principles suggest that increasing lipophilicity can enhance membrane permeability, though excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Steric Effects: The size and shape of substituents (steric effects) are critical for ensuring a proper fit within a receptor's binding pocket. The introduction of bulky groups can either enhance binding through increased van der Waals interactions or reduce or abolish activity by preventing the molecule from adopting the necessary conformation for binding ubaya.ac.idresearchgate.net. Quantitative structure-activity relationship (QSAR) models for other benzazepine derivatives have demonstrated that steric parameters are significant predictors of biological activity nih.gov.

Table 1: Influence of Physicochemical Properties on Biological Activity

| Parameter | Effect on Molecule | General Impact on Biological Activity |

| Electronic | Modifies electron density, dipole moment. | Can enhance or decrease binding affinity and selectivity for a target receptor. Electron-donating groups may favor σ2 affinity nih.gov. |

| Lipophilic | Affects solubility and membrane permeability. | Influences absorption, distribution, and ability to reach the target site. |

| Steric | Alters molecular size and shape. | Determines the conformational fit within the receptor's binding pocket; bulky groups can either improve or hinder activity nih.gov. |

Positional Effects of Substituents (e.g., Aromatic Ring Modifications)

The position of a substituent on the aromatic ring of the benzazepine scaffold is as crucial as its intrinsic properties. Altering the substitution pattern can lead to significant changes in activity and selectivity.

In studies of related compounds, moving a methoxy group on an aromatic ring was found to result in distinct spatial structures, which in turn can alter selectivity for biological targets and binding poses within active sites mdpi.com. For example, research on benzamide-isoquinoline derivatives showed that adding an extra methoxy group at the para-position of the benzamide phenyl ring dramatically improved σ2 selectivity over the σ1 receptor by 631-fold nih.gov. This highlights that specific positions on the aromatic portion of the molecule are highly sensitive to modification and can be key for manipulating receptor subtype selectivity nih.gov. While these findings are not on the 2-benzazepine scaffold directly, they underscore the principle that modifications to the aromatic ring of this compound, such as adding substituents at the C-7 or C-8 positions, would likely have a profound impact on its biological profile.

Stereochemical Contributions to Pharmacological Profiles

Many benzazepine derivatives are chiral, meaning they exist as enantiomers (non-superimposable mirror images). These enantiomers can exhibit markedly different pharmacological properties, including receptor binding, functional activity, and metabolic stability nih.govijpsjournal.com.

Enantiomeric Selectivity in Receptor Binding and Agonism

The interaction of drugs with chiral biological targets like receptors is often stereoselective. One enantiomer (the eutomer) typically fits the binding site better and has higher affinity and/or efficacy than the other (the distomer) ankara.edu.trntu.edu.sg.

This principle has been demonstrated in closely related 3-benzazepine derivatives. In one study of a candidate radioligand for the GluN2B receptor, the (R)-enantiomer was found to be GluN2B receptor-preferring, whereas the (S)-enantiomer was σ1 receptor-preferring nih.gov. This demonstrates that the spatial arrangement of substituents dictates which receptor the molecule will bind to preferentially. The two enantiomers of a chiral drug should be considered as two separate drugs with potentially different activities and selectivities nih.gov. Therefore, for any chiral derivative of this compound, it is crucial to separate and evaluate the enantiomers individually to understand their true pharmacological profiles.

SAR in Specific Biological Target Classes

The SAR of this compound derivatives is highly dependent on the specific biological target being investigated. A key area of interest for benzazepine-like structures is their interaction with sigma (σ) receptors.

Sigma (σ) Receptor Ligands (e.g., σ1 Affinity)

Sigma receptors, divided into σ1 and σ2 subtypes, are involved in a wide range of central nervous system functions and are targets for various neurological disorders researchgate.net. Many benzazepine derivatives show affinity for these receptors nih.gov.

The structure-activity relationship for sigma receptor binding is complex. Affinity and selectivity are governed by the specific arrangement of aromatic, aliphatic, and basic amine moieties within the ligand. As previously noted, the electronic properties of substituents play a key role, with electron-donating groups like methoxy potentially enhancing σ2 affinity nih.gov. Furthermore, studies on 3-benzazepine-1-ol analogues revealed that stereochemistry is a critical determinant of sigma receptor selectivity, with the (S)-enantiomer of one compound showing a preference for the σ1 receptor nih.gov. This suggests that for this compound derivatives, both the substitution pattern on the aromatic ring and the stereochemistry at any chiral centers would be pivotal in determining their affinity and selectivity for σ1 versus σ2 receptors.

Table 2: Key SAR Findings for Benzazepine Derivatives at Sigma Receptors

| Molecular Feature | Observation in Related Compounds | Implication for this compound SAR |

| Methoxy Substituent | An electron-donating methoxy group in the para-position of a related scaffold increased σ2 affinity and selectivity nih.gov. | The position and number of methoxy groups on the aromatic ring could be key for tuning σ1 vs. σ2 selectivity. |

| Stereochemistry | In a 3-benzazepine-1-ol analogue, the (S)-enantiomer was σ1 receptor-preferring, while the (R)-enantiomer preferred the GluN2B receptor nih.gov. | The absolute configuration of chiral centers is likely a critical determinant of σ1 receptor affinity and selectivity. |

Compound Names Table

| Abbreviation / Name | Chemical Name |

| (R)-OF-NB1 | (R)-7-methoxy-3-(4-(o-tolyl)butyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol |

| 11C-NR2B-SMe | S-methyl-11C-7-thiomethoxy-3-(4-(4-methyl-phenyl)butyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol |

| 18F-OF-Me-NB1 | (R/S)-7-methoxy-3-(4-(2-fluoro-4-methylphenyl)butyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol |

| Dopamine (B1211576) | 4-(2-aminoethyl)benzene-1,2-diol |

| Verapamil | (RS)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile |

| Ifenprodil | (1R,2S)-1-(4-hydroxyphenyl)-2-(4-methylbenzyl)piperidin-1-ol |

| Eliprodil | (αR)-α-(4-chlorophenyl)-4-[(4-fluorophenyl)methyl]-1-piperidineethanol |

| Ro25-6981 | (αR,βS)-α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol |

| CO101,244 | (R)-1-[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]-3-(4-phenyl-1-piperidyl)propan-1-one |

| FTC-146 | (S)-1-(4-fluorobenzyl)-4-((6-methoxynaphthalen-2-yl)methyl)piperazine |

| BD-1047 | N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine |

Serotonin Receptor (5-HT2C) Agonists

Derivatives of this compound have been extensively investigated as agonists for the serotonin 5-HT2C receptor, a key target in the therapeutic management of obesity. nih.govresearchgate.netnih.gov Structure-activity relationship (SAR) studies have revealed critical structural features that govern the potency and selectivity of these compounds.

A series of novel benzazepine derivatives were synthesized and evaluated for their functional activity at 5-HT2C, 5-HT2A, and 5-HT2B receptors. nih.govnih.gov The evaluation was conducted through functional assays that measure [3H] phosphoinositol turnover in HEK-293 cells transfected with the respective human serotonin receptor subtypes. nih.gov These studies identified several potent and selective 5-HT2C receptor agonists that demonstrated a reduction in food intake in rat feeding models. nih.gov

One notable compound, lorcaserin ((1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine), emerged from these studies as a potent and selective 5-HT2C agonist. researchgate.net The SAR of this series of 3-benzazepines highlighted the importance of specific substitutions on the benzazepine core for achieving high affinity and functional selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B receptors. For instance, 6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine was identified as an effective compound in a rat penile erection model, a response indicative of 5-HT2C receptor activation. nih.gov This compound was also characterized as a partial agonist of 5-HT2A receptors, suggesting a reduced impact on the cardiovascular system. nih.gov

Further modifications to the benzazepine scaffold have been explored to develop tool compounds for studying G protein-coupled receptor (GPCR) pharmacology. nih.gov Analogues of the selective 5-HT2C receptor agonist WAY163909 were synthesized to allow for the attachment of other molecules while maintaining agonist activity. nih.gov

The following table summarizes the activity of selected 3-benzazepine derivatives at serotonin receptors:

| Compound | 5-HT2C pEC50 | 5-HT2A pEC50 | 5-HT2B pEC50 |

| Lorcaserin (7d) | 8.1 | 6.8 | 6.1 |

| 6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine (6) | - | - | - |

Data sourced from functional assays measuring [3H]phosphoinositol turnover.

Dopamine Receptor (D3) Antagonists

The this compound scaffold has served as a template for the development of potent and selective antagonists of the dopamine D3 receptor, a target of interest for treating various neuropsychiatric disorders. nih.govfrontiersin.org SAR studies have focused on modifications at three key regions of the benzazepine structure: an aromatic region, a hydrogen bond acceptor region, and a basic moiety. nih.gov The activity of these derivatives is highly sensitive to minor structural changes, which can alter their pharmacological profile from neutral antagonism to partial agonism. nih.gov

A series of fused benzazepine derivatives have been synthesized and shown to exhibit over 100-fold selectivity for the D3 receptor over the D2 and histamine H1 receptors in functional assays. nih.gov These compounds have been the subject of in-silico modeling studies to elucidate the three-dimensional structural features required for their antagonist activity. nih.gov

Further SAR exploration has led to the identification of enantioselective D3 antagonists. nih.gov For instance, modifications to the 2,3-dichloro- and 2-OCH3-phenyl piperazine class of compounds have resulted in some of the most D3-selective compounds reported, with high affinity (Ki = 1 nM) and approximately 400-fold selectivity over the D2 receptor subtype. nih.gov

NMDA Receptor Modulators (e.g., Glycine Site Antagonists, GluN2B Subunit Ligands)

Derivatives of this compound have been investigated as selective modulators of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. nih.govpatsnap.com These antagonists are of interest for their potential neuroprotective effects. mdpi.com

SAR studies of 3-benzazepine-based antagonists have revealed the critical role of specific substitutions for achieving high affinity for the GluN2B subunit. nih.gov For example, the replacement of a methoxy group with a hydroxyl substituent resulted in a three-fold increase in GluN2B affinity. nih.gov The deconstruction of the 3-benzazepine-1,7-diol scaffold demonstrated that the phenolic hydroxyl group is important for affinity and selectivity at the GluN2B subunit. nih.gov However, it was also shown that a 3-benzazepin-1-ol lacking the phenolic hydroxyl group can still interact with the GluN2B subunit. nih.gov

The stereochemistry of these compounds is also crucial for their activity. X-ray crystal structures of 7-methoxy-2-methyl-tetrahydro-1H-3-benzazepin-1-ols have shown that specific stereochemical configurations are critical for effective antagonism. patsnap.com

Aldose Reductase Inhibitors

The this compound scaffold has been identified as a potential framework for the development of aldose reductase inhibitors, which are therapeutic targets for diabetic complications such as cataracts. researchgate.net Through molecular modeling and simulation methods, benzazepine derivatives of luteolin were identified as potential new aldose reductase inhibitors. researchgate.net

A common pharmacophore hypothesis and an atom-based 3D-QSAR model were developed using a series of luteolin derivatives with in vitro inhibitory potential against aldose reductase. researchgate.net This model was then used for virtual screening of the ZINC database, which led to the identification of two drug candidates belonging to the benzazepine class. researchgate.net These candidates exhibited high scores in molecular docking against aldose reductase and were found to have suitable pharmacokinetic properties, including human intestinal absorption, skin permeability, blood-brain barrier penetration, and plasma protein binding, according to Lipinski's rule of five. researchgate.net

TRPV1 Channel Antagonists

Derivatives of the benzazepine scaffold have been explored as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for the development of novel analgesics. nih.govnih.gov The first capsaicin-like TRPV1 antagonist, capsazepine, contains a 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol moiety in its structure. nih.gov

SAR studies of TRPV1 antagonists have identified key pharmacophoric features necessary for activity. nih.gov These typically include a "head group" or A-region, a linker or B-region, and a "tail group" or C-region. nih.gov In the case of capsazepine, the benzazepine moiety serves as the A-region. nih.gov Docking studies of various antagonists into homology models of the human TRPV1 channel have helped to elucidate the binding modes and key interactions within the receptor's binding site. nih.gov The analysis of these interactions has guided the design of new antagonists with improved potency and selectivity. nih.govelsevierpure.com

Anticestodal Agents (e.g., Pyrazino[2,1-a]nih.govbenzazepines)

A series of pyrazino[2,1-a] nih.govbenzazepine derivatives have been synthesized and evaluated for their anticestodal activity. nih.gov These compounds, which are structurally related to this compound, have shown significant efficacy in in vitro screens against Taenia crassiceps. nih.gov

The SAR studies of these derivatives led to the selection of 2-(cyclohexylcarbonyl)-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a] nih.govbenzazepine, known as epsiprantel, for further development as an anthelmintic agent. nih.gov The studies explored the impact of various substituents on the pyrazinobenzazepine core, elucidating the structural requirements for potent cestocidal activity. nih.gov

Computational Approaches to SAR Elucidation

Computational methods play a crucial role in understanding the structure-activity relationships of this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations have been widely applied to elucidate the key structural features governing the biological activity of these compounds at various targets. nih.govresearchgate.net

For dopamine D3 receptor antagonists based on the fused benzazepine scaffold, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed. nih.gov These studies have successfully built reliable and predictive models (Q² > 0.5) that highlight the importance of electrostatic features for antagonist activity. nih.gov Both ligand-based and receptor-based alignment strategies have been utilized to develop these models. nih.gov

Molecular docking studies have provided insights into the binding modes of benzazepine derivatives within the active sites of their target receptors. nih.govnih.gov For instance, docking of D3 antagonists into a homology model of the dopamine D3 receptor has helped to rationalize the observed SAR and the importance of specific interactions. nih.gov Similarly, docking of TRPV1 antagonists has revealed key interactions within the channel's binding pocket. nih.gov

Molecular dynamics (MD) simulations have been used to study the dynamic behavior of ligand-receptor complexes, providing a more comprehensive understanding of the conformational changes and interactions that occur upon ligand binding. nih.gov For example, MD simulations of a D3 receptor-ligand complex have been performed to investigate the conformational alterations of the ligand within the binding site. nih.gov

These computational approaches not only help in understanding the SAR of existing compounds but also guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govcrpsonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzazepine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed to elucidate the steric and electrostatic field requirements for activity.

In studies of fused benzazepine analogs, which share a core structural similarity, 3D-QSAR models have been developed that demonstrate good predictive reliability. nih.govmdpi.comnih.gov These models are statistically validated using parameters such as the cross-validated correlation coefficient (Q²), the non-cross-validated correlation coefficient (R²ncv), and the predictive correlation coefficient (R²pre). A Q² value greater than 0.5 is generally considered indicative of a statistically significant model. nih.govnih.gov For instance, both ligand-based and receptor-based 3D-QSAR models for a series of fused benzazepine dopamine D3 antagonists showed reliable predictive capacity. nih.govnih.gov

The statistical parameters from a representative 3D-QSAR study on a related benzazepine series are often presented in a format similar to the table below, showcasing the model's robustness and predictive power.

| Model Type | Q² | R²ncv | R²pre |

| Ligand-Based CoMFA | 0.794 | - | 0.794 |

| Receptor-Based CoMFA | - | - | 0.481 |

| Ligand-Based CoMSIA | 0.511 | 0.819 | - |

| Receptor-Based CoMSIA | 0.603 | 0.829 | 0.690 |

| Statistical data is illustrative and based on studies of related fused benzazepine derivatives. nih.govmdpi.comnih.gov |

These models typically reveal that electrostatic features, along with steric and hydrophobic properties, play a major role in the biological activity of the compounds. nih.gov The insights gained from such QSAR models are instrumental in guiding the synthesis of new derivatives with potentially enhanced activity.

Pharmacophore Hypothesis Generation

Pharmacophore modeling is another critical computational tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore hypothesis typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For classes of compounds like benzazepines, ligand-based pharmacophore models are generated by aligning a set of active molecules and extracting the common chemical features that are presumed to be responsible for their biological activity. The quality of a pharmacophore model is often assessed by its ability to selectively retrieve active compounds from a database.

A hypothetical pharmacophore model for a series of benzazepine derivatives might be characterized by the features and their geometric constraints as outlined in the illustrative table below.

| Feature | Type | Distance (Å) from Aromatic Ring |

| 1 | Aromatic Ring | - |

| 2 | Hydrogen Bond Acceptor | 4.5 - 5.0 |

| 3 | Hydrophobic Center | 3.0 - 3.5 |

| This data is hypothetical and serves to illustrate the typical output of a pharmacophore generation study. |

The generation of such hypotheses is a key step in virtual screening campaigns to identify novel scaffolds that fit the pharmacophoric requirements and, therefore, are likely to exhibit the desired biological activity.

Computational Chemistry and Molecular Modeling for 3 Methoxy 1h 2 Benzazepine

Molecular Geometry and Conformational Analysis

Understanding the three-dimensional structure and conformational flexibility of the benzazepine scaffold is crucial for elucidating its chemical behavior and biological activity. Computational methods offer a powerful lens through which to examine these characteristics at an atomic level.

Quantum Mechanical (QM) Calculations for Structural Characterization

Quantum mechanical (QM) calculations, rooted in the principles of quantum physics, provide a highly accurate means of determining the geometric and electronic structure of molecules. These methods solve the Schrödinger equation for a given molecular system, yielding detailed information about its energy, electron distribution, and preferred geometry.

For a molecule like 3-Methoxy-1H-2-benzazepine, QM calculations, often employing methods like Hartree-Fock (HF) or post-Hartree-Fock techniques, can be used to compute its optimized molecular structure in the gas phase or in solution. This process minimizes the total energy of the molecule with respect to the positions of its atoms, resulting in a prediction of the most stable three-dimensional arrangement. Key structural parameters that can be precisely determined include:

Bond Lengths: The equilibrium distances between bonded atoms (e.g., C-C, C-N, C-O).

Bond Angles: The angles formed by three connected atoms.

Dihedral Angles: The torsional angles that define the conformation of the seven-membered azepine ring and the orientation of the methoxy (B1213986) substituent.

While specific QM calculation data for this compound is not available in the cited literature, studies on analogous structures demonstrate the utility of these methods. For example, QM calculations on other heterocyclic compounds have shown excellent correlation between computed and experimentally determined geometric parameters, validating the predictive power of this approach. mdpi.comuni-greifswald.de

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

Density Functional Theory (DFT) is a class of QM methods that has become exceptionally popular due to its favorable balance of computational cost and accuracy. globalresearchonline.net DFT calculates the electronic properties of a molecule based on its electron density, providing valuable insights into its stability, reactivity, and spectroscopic characteristics. researchgate.netnih.gov

For this compound, DFT studies can elucidate several key electronic properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. globalresearchonline.netnih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It identifies electron-rich regions (nucleophilic sites), typically colored in shades of red, and electron-poor regions (electrophilic sites), colored in shades of blue. nih.gov This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack and helps in understanding intermolecular interactions like hydrogen bonding. globalresearchonline.net

Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and stability. nih.gov

The following table presents typical electronic property data obtained from DFT calculations for a representative organic molecule, illustrating the type of information that would be generated for this compound.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.95 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.39 |

| Energy Gap (ΔE) | LUMO-HOMO energy difference, indicating chemical reactivity | 3.56 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 1.78 |

| Electrophilicity Index (ω) | Propensity of a species to accept electrons | 3.86 |

This table contains representative data from DFT studies on heterocyclic compounds to illustrate the outputs of such analyses. nih.gov

NMR-Based Conformational Studies (e.g., Variable Temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for structural elucidation and the study of dynamic processes in molecules. nih.gov For flexible molecules like benzazepines, Variable Temperature (VT) NMR is particularly valuable for investigating conformational equilibria and the energy barriers associated with conformational changes. researchgate.netrsc.org

The seven-membered ring of the benzazepine core is not planar and can exist in various conformations, such as chair and boat forms. In solution at room temperature, these conformations may interconvert rapidly on the NMR timescale, resulting in an averaged spectrum. By lowering the temperature, this interconversion can be slowed, allowing for the observation of distinct signals for each conformer.

A study on N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines revealed that these molecules exist as two puckered, mirror-image (enantiomeric) conformations. researchgate.netrsc.orgresearchgate.net Using VT ¹H NMR, the energy barrier for the chair-to-chair interconversion of the benzazepine ring was determined. researchgate.netrsc.org

The table below summarizes the free energy of activation (ΔG‡) for the conformational inversion of several N-substituted 2-benzazepine analogs, demonstrating the type of quantitative data that can be obtained from VT-NMR studies.

| Compound | Substituent (R) | Coalescence Temp. (Tc) [K] | ΔG‡ (kcal mol-1) |

|---|---|---|---|

| N-methyl-2-benzazepine | CH3 | 223 | 10.9 |

| N-ethyl-2-benzazepine | CH2CH3 | 228 | 11.2 |

| N-benzyl-2-benzazepine | CH2Ph | 228 | 11.2 |

| N-(4-methoxybenzyl)-2-benzazepine | CH2-p-C6H4OCH3 | 228 | 11.2 |

Data adapted from a conformational NMR study on N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a biological macromolecule like a protein or enzyme) to form a stable complex. ijnc.irnih.gov It is a cornerstone of structure-based drug design, used to understand binding mechanisms and to screen for potential drug candidates. nih.gov

Prediction of Binding Modes and Affinities with Biological Macromolecules

The primary goals of molecular docking are to predict the binding pose of a ligand within a target's active site and to estimate the strength of the interaction, known as the binding affinity. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them. uah.es

A typical docking workflow involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a repository like the Protein Data Bank) and generating a 3D structure of the ligand.

Defining the Binding Site: Identifying the active or allosteric site on the protein where the ligand is expected to bind.

Docking Simulation: Using an algorithm to fit the ligand into the binding site, exploring various translational, rotational, and conformational degrees of freedom.

Scoring and Analysis: Evaluating the generated poses using a scoring function that estimates the binding free energy. The pose with the best score is considered the most likely binding mode.

The analysis of the top-ranked poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. ijnc.ir The binding affinity is typically reported as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. najah.eduscielo.br

The following table shows representative docking results for potential inhibitors against a target protein, illustrating the outputs of a typical docking study.

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Compound A | -11.57 | Arg120, Tyr355, Ser530 | Hydrogen Bond, π-π Stacking |

| Compound B | -11.24 | Val523, Ser530, Leu352 | Hydrophobic, Hydrogen Bond |

| Compound C | -10.85 | His465, Gln468, Cys531 | Hydrogen Bond, π-Sulfur |

| Reference Inhibitor | -9.31 | Arg120, Tyr355, Val523 | Hydrogen Bond, Hydrophobic |

This table contains representative data from molecular docking studies to illustrate typical results. najah.eduresearchgate.net

Virtual Screening and Hit Identification

Virtual screening (VS) is a computational method used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This in silico approach allows researchers to prioritize a smaller, more manageable number of compounds for experimental testing, thereby saving significant time and resources compared to traditional high-throughput screening (HTS). nih.gov

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method, which relies on the 3D structure of the target protein, uses molecular docking to screen a large database of compounds against the protein's binding site. The compounds are ranked based on their docking scores, and the top-ranked molecules are selected as "hits" for further investigation. sygnaturediscovery.com

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach uses a set of known active ligands as a template to search for other compounds in a database that have similar physicochemical or structural features (e.g., shape, pharmacophores).

A compound like this compound could be included in a large chemical library for a virtual screening campaign. If it were identified as a hit from such a screen, its benzazepine scaffold could then serve as a starting point for a hit-to-lead optimization program, where medicinal chemists would synthesize and test analogs to improve potency and other drug-like properties.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the physical movements of atoms and molecules over time. dntb.gov.ua For a compound like this compound, MD simulations would be instrumental in understanding its behavior when interacting with a biological target, such as a receptor.

Analysis of Ligand-Receptor Complex Stability and Dynamics

To analyze the stability of a this compound-receptor complex, researchers would first build a computational model of the system. This typically involves obtaining the three-dimensional structure of the target receptor, often from a protein data bank, and then "docking" the this compound molecule into the receptor's binding site. nih.gov

This initial complex would then be subjected to MD simulations, which solve Newton's equations of motion for the system over a specified period, often on the order of nanoseconds to microseconds. mdpi.com During the simulation, various parameters would be monitored to assess the stability and dynamics of the complex.

Key metrics for stability analysis include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex has reached a stable conformation. scielo.br

Root Mean Square Fluctuation (RMSF): This is calculated for individual amino acid residues of the receptor to identify which parts of the protein are flexible and which are stable upon ligand binding. mdpi.com

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between this compound and the receptor would be tracked throughout the simulation. The persistence of specific hydrogen bonds is a strong indicator of a stable interaction.

These analyses provide insights into how tightly this compound binds to its target and the specific interactions that stabilize the complex.

Advanced Computational Approaches

Advanced computational methods are employed to understand the electronic properties of a molecule, which are crucial for its reactivity and interactions.

Reactive Descriptor Analysis

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy and shape of these orbitals are critical for understanding chemical reactivity. wikipedia.org

For this compound, FMO analysis would involve:

Calculating the energies of the HOMO and LUMO. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

Visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule most likely to be involved in chemical reactions.

The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

Molecular Electrostatic Potential (MESP): MESP is a visualization of the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It is used to predict how a molecule will interact with other charged or polar species. chemrxiv.org

An MESP map for this compound would display:

Negative potential regions (typically colored red): These indicate areas with an excess of electrons, such as around electronegative atoms like oxygen and nitrogen. These regions are prone to electrophilic attack. nih.gov

Positive potential regions (typically colored blue): These indicate areas with a deficiency of electrons, often around hydrogen atoms bonded to electronegative atoms. These regions are susceptible to nucleophilic attack. nih.gov

By analyzing the MESP, researchers can predict the sites on this compound that are most likely to engage in non-covalent interactions, such as hydrogen bonding, with a receptor. unige.ch

Advanced Spectroscopic and Crystallographic Characterization of 2 Benzazepine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A full suite of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence for the constitution and configuration of 2-benzazepine derivatives.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra are essential for confirming the primary structure of a 2-benzazepine compound. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their multiplicity (spin-spin coupling), and the number of protons in each environment (integration). The ¹³C NMR spectrum indicates the number of unique carbon atoms and their chemical environment.

For a compound like 3-Methoxy-1H-2-benzazepine, one would expect to see signals corresponding to the aromatic protons on the fused benzene (B151609) ring, protons on the seven-membered azepine ring, and a characteristic singlet for the methoxy (B1213986) group protons. Similarly, the ¹³C spectrum would show distinct signals for the aromatic carbons, the aliphatic carbons of the azepine ring, and the methoxy carbon. The chemical shifts of the methoxy group protons typically appear around 3.8 ppm, while the methoxy carbon resonates near 55-60 ppm mdpi.comnih.gov.

Table 1: Representative ¹H NMR Data for an N-substituted 2-Benzazepine Derivative (Note: This data is illustrative and not for this compound)

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic-H | 7.14–7.04 | m | - |

| Aromatic-H | 6.91 | d | 6.9 |

| CH₂ (Position 1) | 3.91 / 3.56 | AB system | 14.1 |

| CH₂ (Position 3) | 4.01 / 3.89 | AB system | 14.6 |

| OCH₃ | 3.78 | s | - |

Source: Adapted from conformational studies of N-substituted 2-benzazepines. researchgate.net

Table 2: Representative ¹³C NMR Data for an N-substituted 2-Benzazepine Derivative (Note: This data is illustrative and not for this compound)

| Carbon Assignment | Chemical Shift (δ) ppm |

| Aromatic Quaternary C | 140.5 |

| Aromatic Quaternary C | 138.2 |

| Aromatic CH | 129.8 |

| Aromatic CH | 127.1 |

| Aromatic CH | 126.8 |

| Aromatic CH | 126.3 |

| C=N or C-O | (Varies) |

| OCH₃ | 55.2 |

| Aliphatic CH₂ | 54.7 |

| Aliphatic CH₂ | 50.1 |

| Aliphatic CH₂ | 35.8 |

Source: Adapted from spectral data of N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. conicet.gov.ar

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei. conicet.gov.ar

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net It is used to map out the spin systems within the molecule, for instance, tracing the connectivity of protons within the azepine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for the unambiguous assignment of carbon resonances. conicet.gov.ar

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is invaluable for connecting different fragments of the molecule, for example, linking the methoxy protons to the C3 carbon or connecting protons on the azepine ring to carbons in the fused benzene ring. mdpi.comconicet.gov.ar

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining the stereochemistry and conformation of the flexible seven-membered ring in 2-benzazepine derivatives. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of the elemental composition and, therefore, the molecular formula of a compound. For this compound (C₁₁H₁₁NO), HRMS would be used to confirm that the experimentally measured exact mass matches the calculated theoretical mass.

Table 3: Theoretical Exact Mass for HRMS Verification

| Compound Name | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

| This compound | C₁₁H₁₁NO | 174.0919 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets that yield gas-phase ions of the analyte. nih.gov This method typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound.

Vibrational Spectroscopy: Infrared (IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule and is particularly useful for identifying the presence of specific functional groups.

For a 2-benzazepine derivative like this compound, the IR spectrum would be expected to show characteristic absorption bands that confirm its key structural features.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Ar-H | 3100–3000 |

| C-H Stretch (Aliphatic) | C-H (in CH₂) | 3000–2850 |

| C=C Stretch (Aromatic) | C=C (in benzene ring) | 1600–1450 |

| C-O Stretch | Aryl-O-CH₃ | 1250–1200 (asymmetric) |

| C-O Stretch | Aryl-O-CH₃ | 1050–1000 (symmetric) |

| C-N Stretch | C-N (in azepine ring) | 1250–1020 |

| N-H Stretch | N-H (if present) | 3500–3300 |

Source: General IR absorption ranges from standard spectroscopic data.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis)researchgate.netaps.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For 2-benzazepine derivatives, the UV-Vis absorption spectra are primarily influenced by the π-electron system of the fused aromatic and azepine rings. The position and intensity of absorption bands are sensitive to the extent of conjugation and the presence of various substituents on the benzazepine core. shimadzu.com

Generally, these compounds exhibit characteristic absorption bands in the UV region, which can be attributed to π→π* transitions. The size of the conjugated system has a significant impact on the peak wavelengths (λmax); larger conjugated systems tend to shift the absorption peaks to longer wavelengths. shimadzu.com Functional groups attached to the benzazepine skeleton can also modulate the electronic spectra by acting as auxochromes or by extending the conjugation. shimadzu.com

| Compound Class | Typical λmax Range (nm) | Attributed Transitions |

| Benzene Derivatives | 255 | π→π |

| Naphthalene | 286 | π→π |

| Anthracene | 375 | π→π |

| Substituted Benzazepines | 250-350 | π→π, n→π* |

This interactive table provides a general overview of absorption peaks for related conjugated systems.

Simulated Electronic Spectra (e.g., TD-DFT)researchgate.netrsc.orgnih.gov

To complement experimental findings, theoretical calculations such as Time-Dependent Density Functional Theory (TD-DFT) are employed to simulate electronic absorption spectra. researchgate.net This computational method provides valuable insights into the nature of electronic transitions, including the specific molecular orbitals involved. TD-DFT calculations can accurately predict the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities observed in experimental UV-Vis spectra. nih.gov

For complex heterocyclic systems like 2-benzazepines, TD-DFT helps in assigning the observed spectral bands to specific electronic transitions, such as those localized on the benzene ring or those involving charge transfer across the molecule. researchgate.net Studies on related compounds have shown good agreement between theoretical spectra computed using TD-DFT and the experimentally observed spectra. researchgate.netnih.gov The choice of functional and basis set is critical for the accuracy of these simulations, with hybrid functionals like B3LYP often providing a good balance of accuracy and computational cost. nih.gov

Photophysical Properties (e.g., Polarity-Dependent Fluorescence)nih.govmdpi.comresearchgate.net

The photophysical properties of 2-benzazepine derivatives, including fluorescence, are of significant interest for applications in materials science and bioimaging. mdpi.com Upon absorption of UV light, an electron is promoted to an excited state. The molecule can then relax through various pathways, including the emission of light as fluorescence. The fluorescence characteristics, such as quantum yield and Stokes shift, are highly dependent on the molecular structure and the local environment.

The polarity of the solvent can have a pronounced effect on the fluorescence emission of these compounds. In many organic dyes, a change in solvent polarity leads to a shift in the emission wavelength, a phenomenon known as solvatochromism. This sensitivity arises from changes in the dipole moment of the molecule upon excitation. For some benzazole derivatives, strong fluorescence emission with high quantum yields has been observed. researchgate.net The study of these properties is crucial for designing molecules with specific light-emitting characteristics for applications like organic light-emitting diodes (OLEDs) or fluorescent probes. mdpi.com

| Property | Description | Significance |

| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed. | Measures the efficiency of the fluorescence process. |

| Stokes' Shift | The difference in wavelength between the absorption maximum and the emission maximum. | Indicates the energy lost as vibrational relaxation in the excited state. |

| Solvatochromism | The shift in absorption or emission spectra with a change in solvent polarity. | Provides information about the change in dipole moment upon excitation. |

This interactive table summarizes key photophysical properties.

X-Ray Crystallography

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. migrationletters.com It provides unambiguous information about molecular structure, conformation, and the packing of molecules in the crystal lattice. nih.govnih.gov

Determination of Absolute Configuration and Stereochemistrywikipedia.orgucalgary.calibretexts.orglibretexts.org

For chiral 2-benzazepine compounds, which exist as non-superimposable mirror images (enantiomers), X-ray crystallography is the gold standard for determining the absolute configuration. wikipedia.orgucalgary.ca By analyzing the diffraction pattern of a single crystal of an enantiomerically pure substance, the spatial arrangement of atoms at the stereogenic center(s) can be definitively assigned using the Cahn-Ingold-Prelog (R/S) nomenclature. libretexts.orglibretexts.org This is particularly crucial in pharmaceutical research, where different enantiomers of a drug can have vastly different biological activities. The method relies on anomalous dispersion effects, which allow for the differentiation between the two possible enantiomeric forms. wikipedia.org

Analysis of Crystal Packing and Intermolecular Interactionsresearchgate.netresearchgate.netmdpi.comnih.gov

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a concept known as crystal packing. researchgate.net This packing is governed by a variety of non-covalent intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, van der Waals forces, and π-π stacking interactions. researchgate.netmdpi.comnih.gov For 2-benzazepine derivatives, π-π stacking between the aromatic rings of adjacent molecules is often a significant packing motif. researchgate.net Other interactions, like C-H···π interactions, can also play a crucial role in stabilizing the crystal structure. researchgate.net The analysis of these interactions is important for understanding the physical properties of the solid material and for the field of crystal engineering, which seeks to design crystals with desired properties. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Diversification of the 3-Methoxy-1H-2-benzazepine Core

The exploration of the therapeutic potential of this compound is intrinsically linked to the availability of diverse analogs. Future synthetic efforts should focus on developing novel and efficient methodologies to functionalize the 2-benzazepine core.

One promising avenue is the application of transition-metal-catalyzed reactions, which have shown great utility in the synthesis of complex heterocyclic systems. For instance, nickel-catalyzed divergent synthesis strategies could be adapted to introduce a variety of substituents onto the benzazepine ring. nih.gov Such methods could allow for the selective functionalization of different positions of the molecule, leading to a library of compounds with diverse pharmacological profiles.

Furthermore, the development of concise synthetic routes, such as those employing intramolecular Friedel-Crafts reactions, could facilitate the rapid and efficient production of 2-benzazepine derivatives. nih.gov By optimizing reaction conditions and exploring a wider range of starting materials, it may be possible to generate a diverse set of this compound analogs with varying substitution patterns.

A multi-component reaction approach, such as the Ugi reaction followed by a reductive Heck cyclization, could also be a powerful tool for generating structural diversity. nu.edu.kz This strategy allows for the introduction of multiple points of diversity in a single synthetic sequence, offering a highly efficient means of creating a large library of compounds for biological screening.

Future research in this area should aim to develop synthetic methods that are not only efficient and high-yielding but also allow for precise control over stereochemistry, as the three-dimensional arrangement of atoms can have a profound impact on biological activity.

Exploration of Undiscovered Biological Targets and Therapeutic Areas

While some 2-benzazepine derivatives have been investigated for their activity at dopamine (B1211576) and other receptors, the full spectrum of their biological targets remains largely unexplored. nih.govnih.gov A key future direction is to screen this compound and its analogs against a broad panel of biological targets to identify novel activities.

Given the structural similarities of the 2-benzazepine core to known neuromodulatory agents, a primary focus should be on neurological and psychiatric disorders. catapult.org.uk High-throughput screening campaigns against a wide range of G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in neurotransmission could reveal unexpected targets. For example, exploring the interaction of these compounds with receptors involved in excitotoxicity, such as the NMDA receptor, could open up new avenues for the treatment of neurodegenerative diseases like Alzheimer's. nih.gov